molecular formula C74H117F3N20O21 B6295547 Tau Peptide (298-312) Trifluoroacetate CAS No. 330456-47-8

Tau Peptide (298-312) Trifluoroacetate

Cat. No.: B6295547
CAS No.: 330456-47-8
M. Wt: 1679.8 g/mol
InChI Key: SBQIDYHJMHPUSL-YOJJNFEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tau Peptide (298-312) Trifluoroacetate is a defined fragment of the human microtubule-associated protein tau, encompassing amino acid residues 298 to 312. This sequence falls within the critical microtubule-binding domain of the tau protein, a region fundamental to its pathological aggregation in neurodegenerative diseases. Research indicates that the aggregation of tau into neurofibrillary tangles is a hallmark of Alzheimer's disease and other tauopathies, and this process is strongly driven by specific hexapeptide motifs within the protein's repeat domains . The peptide's sequence includes the PHF6* (275-VQIINK-280) motif, which is a key nucleating region for tau assembly into paired helical filaments (PHFs) . This makes Tau Peptide (298-312) an invaluable tool for in vitro studies investigating the molecular mechanisms of tau aggregation, the inhibitory effects of potential therapeutics, and the impact of various post-translational modifications on tau function and pathology . Scientists utilize this peptide in a variety of applications, including biochemical assays to screen and characterize tau aggregation inhibitors, interaction studies to map binding sites with other proteins, and structural studies to understand the initial stages of fibril formation . Its well-defined composition and high purity make it an essential reagent for advancing the understanding of tau pathology and for supporting drug discovery efforts aimed at developing treatments for Alzheimer's disease and related dementias.

Properties

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H116N20O19.C2HF3O2/c1-9-41(8)60(69(107)88-58(39(4)5)68(106)86-48(30-42-20-22-44(94)23-21-42)63(101)84-47(17-11-13-27-74)70(108)92-29-15-19-52(92)72(110)111)90-62(100)46(24-25-53(76)95)83-67(105)57(38(2)3)87-65(103)50(36-93)82-56(98)35-79-54(96)33-78-55(97)34-80-66(104)51-18-14-28-91(51)71(109)59(40(6)7)89-64(102)49(31-43-32-77-37-81-43)85-61(99)45(75)16-10-12-26-73;3-2(4,5)1(6)7/h20-23,32,37-41,45-52,57-60,93-94H,9-19,24-31,33-36,73-75H2,1-8H3,(H2,76,95)(H,77,81)(H,78,97)(H,79,96)(H,80,104)(H,82,98)(H,83,105)(H,84,101)(H,85,99)(H,86,106)(H,87,103)(H,88,107)(H,89,102)(H,90,100)(H,110,111);(H,6,7)/t41-,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-,60-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQIDYHJMHPUSL-YOJJNFEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H117F3N20O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1679.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural and Conformational Dynamics of Tau Peptide 298 312 Trifluoroacetate

Localization and Significance of Tau Peptide (298-312) within the Microtubule-Binding Repeat Domains

The Tau protein is characterized by a microtubule-binding region (MTBR) composed of three or four imperfect repeat domains (R1-R4). The Tau Peptide (298-312) is situated at the beginning of the third microtubule-binding repeat (R3). This region is of paramount significance as it is directly involved in the binding of Tau to microtubules, a primary physiological function of the protein that is crucial for cytoskeletal stability and axonal transport. researchgate.netcore.ac.uknih.gov

The sequence within and surrounding Tau (298-312) is highly conserved and plays a dual role. In its soluble, monomeric state, it contributes to the reversible binding of Tau to microtubules. However, this region is also a critical nucleating site for the pathological aggregation of the Tau protein. mdpi.comyale.edu The transition from a soluble, functional protein to insoluble, aggregated filaments is a central event in the pathogenesis of Alzheimer's disease and other tauopathies. The strategic location of the 298-312 peptide within the MTBR places it at the crossroads of normal function and pathological dysfunction.

Characterization of Intrinsic Disorder and Conformational Flexibility of Tau Peptide (298-312)

The Tau protein is classified as an intrinsically disordered protein (IDP), meaning it lacks a stable, well-defined three-dimensional structure in its native state. rug.nlnih.gov This inherent flexibility is also characteristic of its constituent fragments, including the Tau Peptide (298-312). This intrinsic disorder is not merely a lack of structure but is fundamental to Tau's ability to interact with a wide array of binding partners and to undergo regulated conformational changes.

The conformational landscape of Tau Peptide (298-312) is dynamic, existing as an ensemble of interconverting structures. rug.nlnih.gov This flexibility allows it to adopt different conformations depending on its environment and interaction partners. While predominantly disordered in solution, this peptide possesses a high propensity to transition to a more ordered, β-sheet-rich conformation, a hallmark of amyloid fibril formation. nih.gov

Conformational Ensembles in Solution

In an aqueous environment, the isolated Tau Peptide (298-312) does not adopt a single, stable conformation but rather exists as a collection of rapidly interconverting structures, collectively known as a conformational ensemble. rug.nlnih.gov Molecular dynamics simulations and experimental techniques suggest that monomeric tau fragments sample a wide range of conformations. mdpi.comresearchgate.net These can be broadly categorized into ensembles that are either inert to aggregation or are aggregation-prone. d-nb.info The aggregation-competent conformations are thought to expose key hydrophobic residues that can initiate self-assembly. The equilibrium between these different conformational states is a critical factor in determining the propensity of the peptide to aggregate.

Induced Structural Transitions and Local Folding Upon Molecular Interaction

A key feature of Tau Peptide (298-312) is its ability to undergo significant structural transitions upon interaction with other molecules. This induced folding is a critical event in both physiological and pathological processes.

Interaction with Microtubules: Upon binding to microtubules, regions within the Tau MTBR, including the 298-312 sequence, are thought to adopt a more ordered, hairpin-like conformation. nih.govpnas.org This localized folding is essential for the stabilizing function of the Tau protein on the microtubule network.

Interaction with Aggregation Inducers: The presence of polyanionic cofactors, such as heparin, is known to induce a conformational shift in Tau peptides from a random coil to a β-sheet structure. yale.edunih.gov This transition is a crucial step in initiating the aggregation process in vitro. Similarly, interactions with certain metal cations can also promote a more ordered, aggregation-prone conformation. mdpi.com

These induced structural transitions highlight the chameleon-like nature of this peptide segment, capable of adapting its conformation in response to specific molecular cues, thereby dictating its functional or pathological fate.

Analysis of Key Structural Motifs within Tau Peptide (298-312) (e.g., VQIVYK / PHF6 Hexapeptide)

The primary sequence of Tau Peptide (298-312) is KHVPGGGSVQIVYK. Within this sequence lies a hexapeptide motif of profound importance: ³⁰⁶VQIVYK³¹¹ , also known as PHF6. mdpi.comnih.gov This short sequence is considered a primary amyloidogenic motif within the entire Tau protein. nih.gov

The VQIVYK motif has a high intrinsic propensity to form a β-sheet structure. nih.gov Crystallographic studies of the isolated PHF6 peptide have revealed that it can self-assemble into highly ordered, parallel β-sheets, forming a "steric zipper" structure where the side chains of adjacent peptides interdigitate. nih.gov This arrangement is stabilized by a network of hydrogen bonds and hydrophobic interactions. Molecular modeling and NMR studies have further highlighted the importance of a CH-π interaction between the side chains of Ile308 and Tyr310 in stabilizing the filamentous structure. nih.gov

The presence and conformational state of the VQIVYK motif are critical determinants of Tau aggregation. Mutations or modifications that increase the β-sheet propensity of this region can accelerate filament formation. nih.gov Conversely, molecules that can bind to and disrupt the β-sheet formation of the PHF6 motif are being investigated as potential therapeutic agents.

Advanced Methodologies for Conformational Elucidation of Tau Peptide (298-312) Trifluoroacetate (B77799)

Given the dynamic and disordered nature of Tau Peptide (298-312), its structural characterization necessitates the use of advanced biophysical techniques that can provide insights into its conformational ensemble and transient structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of intrinsically disordered proteins and their fragments at atomic resolution. nih.govmdpi.com For Tau Peptide (298-312), NMR has provided crucial insights in several key areas:

Conformational Changes upon Binding: Transferred-NOE NMR experiments have been used to study the conformation of Tau peptides when bound to microtubules. These studies suggest that the region encompassing residues 300-312 adopts a well-defined structure upon binding. nih.gov

Identification of Interaction Sites: NMR can map the specific residues involved in binding to other molecules. Chemical shift perturbation studies have been instrumental in identifying the interaction sites of Tau fragments with microtubules and other binding partners.

Characterization of PTMs: NMR is highly sensitive to post-translational modifications (PTMs) such as phosphorylation. It can be used to identify specific phosphorylation sites and to characterize the conformational changes induced by these modifications. mdpi.comnih.gov

Probing Local Structure and Dynamics: NMR can provide information on the secondary structure propensities and local dynamics of the peptide in solution. For instance, NMR has been used to elucidate the CH-π interaction within the VQIVYK motif, which is crucial for filament stability. nih.gov

Below is a table summarizing key NMR-derived structural features of the Tau (298-312) region:

FeatureObservationSignificance
Solution State Predominantly random coil with transient local structures.Reflects the intrinsic disorder of the peptide.
Microtubule-Bound State Adopts a more defined, hairpin-like conformation.Essential for the microtubule-stabilizing function of Tau.
Aggregation-Prone State Transitions to a β-sheet-rich conformation.A critical step in the formation of pathological aggregates.
VQIVYK Motif Forms a stable β-strand in aggregates.Acts as a core nucleating site for fibrillization.
CH-π Interaction Detected between Ile308 and Tyr310.Stabilizes the amyloid fibril structure.

Electron Microscopy and Cryo-Electron Microscopy (Cryo-EM) for Assembled Structures

Electron microscopy (EM) and, more specifically, cryogenic electron microscopy (Cryo-EM), have been instrumental in revealing the high-resolution atomic structures of Tau filaments extracted from the brains of patients with various neurodegenerative diseases. thermofisher.comelifesciences.orgnih.gov These studies have shown that distinct, disease-specific folds of the Tau protein characterize different tauopathies. elifesciences.org

Within the context of Alzheimer's disease (AD), Cryo-EM has resolved the core structure of paired helical filaments (PHFs) and straight filaments (SFs). nih.gov The core of these filaments is consistently shown to be composed of residues from the microtubule-binding repeats, including the sequence 298-312. Specifically, the core of both PHFs and SFs in AD is formed by residues V306-F378, which encompasses the entire R3 and R4 repeats. nih.gov This indicates that the Tau peptide (298-312) region is an integral part of the stable, β-sheet-rich architecture of the amyloid fibrils.

The structures reveal a common C-shaped fold for each protofilament, where the R3 repeat, containing the 298-312 sequence, packs against the R4 repeat. nih.gov The conserved PGGG motif (residues 300-303) within this peptide segment is believed to be important for forming hairpin-like structures upon binding to microtubules. nih.govd-nb.info While Cryo-EM provides static, high-resolution snapshots of the final assembled state, these structures serve as critical benchmarks for understanding the aggregation process and for the validation of computational models.

Recent advancements have also enabled the replication of disease-relevant Tau filament structures in vitro using recombinant Tau fragments, which can be analyzed by Cryo-EM. elifesciences.orgebi.ac.uk For instance, a fragment comprising residues 297-391 has been shown to assemble into filaments that morphologically resemble those found in AD. elifesciences.org These model systems allow for a more controlled investigation of the factors, such as post-translational modifications or the presence of co-factors, that influence the adoption of specific fibrillar conformations. elifesciences.orgebi.ac.uk

TechniqueSample SourceKey Findings for Tau (298-312) RegionResolutionReference
Cryo-EMAlzheimer's Disease BrainThe region is part of the ordered core of both Paired Helical Filaments (PHFs) and Straight Filaments (SFs). Specifically, residues 306-378 form the core.3.4 - 3.5 Å nih.gov
Cryo-EMIn vitro assembled recombinant Tau (297-391)Successfully replicated AD and CTE filament structures, indicating the intrinsic folding property of this Tau region.~3.3 Å elifesciences.org
Cryo-EMHeparin-induced recombinant full-length TauRevealed polymorphic 'kinked hairpin' folds where the R3 repeat (containing 298-312) packs against R2.3.0 - 3.2 Å elifesciences.org
Table 1: Summary of Electron Microscopy Findings on Tau Fibril Structures Containing the 298-312 Peptide Region.

Molecular Dynamics Simulations and Computational Modeling of Tau Peptide (298-312) Conformations

Due to the intrinsically disordered nature of the Tau protein monomer, computational methods like molecular dynamics (MD) simulations are essential for characterizing its vast conformational landscape. nih.govnih.gov MD simulations provide insights into the transient secondary structures, folding pathways, and dynamic behavior of Tau peptides that are often inaccessible to experimental methods focused on stable structures. nih.govresearchgate.net

Simulations of peptides derived from the microtubule-binding region have shown a propensity for these fragments to adopt β-strand conformations, particularly at the hexapeptide motifs PHF6* (in R2) and PHF6 (³⁰⁶VQIVYK³¹¹, within the 298-312 sequence in R3), which are known to be crucial for aggregation. researchgate.net Atomistic MD simulations can explore the relationship between post-translational modifications, such as phosphorylation, and the resulting conformational changes in Tau peptides. springernature.comnih.gov For example, simulations of phosphorylated Tau fragments have revealed shifts in secondary structure, such as the disruption of β-sheets and the transient formation of α-helical or polyproline II (PPII) helical structures. researchgate.netnih.gov

Computational studies on the R3-R4 domain dimer have explored various conformational states, including elongated, U-shaped, and V-shaped forms, providing a dynamic picture that complements the static C-shape observed in Cryo-EM structures of fibrils. researchgate.net These simulations suggest that phosphorylation can significantly alter the conformational ensemble, potentially blocking interactions necessary for aggregation. researchgate.net Coarse-grained and all-atom MD simulations on the full-length Tau protein have also highlighted a noticeable probability of β-strand formation within the R3 repeat, consistent with its role as a core component of amyloid assembly. nih.gov

Simulation TypeTau Fragment StudiedKey Conformational Insights for the 298-312 RegionReference
All-Atom MDTau R3-R4 DimerThe dimer explores various conformations (elongated, U-shaped, V-shaped) beyond the static C-shape seen in fibrils. researchgate.net
Replica Exchange MDTau Repeat Domain (244-372)High β-strand propensity identified at segment 306-311 (PHF6), which is crucial for aggregation. researchgate.net
All-Atom MDFull-length Tau (2N4R)Simulations sampled β-like local conformations at residues 305-315, consistent with experimental observations. nih.gov
All-Atom MDPhosphorylated Tau PeptidesPhosphorylation can disrupt nascent β-sheet structures and induce varied conformations, including transient helices. nih.gov
Table 2: Findings from Molecular Dynamics Simulations of Tau Peptide (298-312) and Related Fragments.

Spectroscopic Techniques (e.g., Förster Resonance Energy Transfer (FRET)) for Conformational States

Spectroscopic techniques, particularly Förster Resonance Energy Transfer (FRET), are powerful tools for probing the conformational states and dynamics of proteins by measuring nanometer-scale distances between two fluorescent probes. mdpi.com For an intrinsically disordered protein like Tau, FRET can provide information on both local and global conformational changes in solution. frontiersin.org

While many FRET studies have focused on the global conformation of the full-length Tau protein, the findings have implications for the behavior of its constituent domains. frontiersin.orgbiorxiv.orgbiorxiv.org These studies have revealed a "paperclip" conformation for Tau in solution, where the N- and C-termini are in close proximity to the central microtubule-binding region, which includes the 298-312 peptide. frontiersin.org This global fold is lost when Tau binds to soluble tubulin, adopting a more open or extended conformation. frontiersin.org

Single-molecule FRET (smFRET) experiments have been used to build detailed conformational ensembles of Tau. yale.edu These studies have shown that aggregation inducers, such as heparin, can cause a compaction of the central microtubule-binding region, which contains the 298-312 sequence. This heparin-induced conformational change eliminates the long-range contacts between the termini, potentially exposing the aggregation-prone repeat domains and facilitating fibril formation. yale.edu The development of intracellular FRET-based biosensors has further allowed for the quantification of Tau's conformational dynamics in living cells, demonstrating that microtubule-bound Tau exists in a looped conformation, whereas soluble Tau is in a more relaxed state that may be more susceptible to aggregation. biorxiv.orgbiorxiv.org

Mass Spectrometry-Based Approaches (e.g., Ion Mobility Mass Spectrometry (IM-MS)) for Conformational Subpopulations

Mass spectrometry (MS) has emerged as a versatile tool for studying the structural dynamics of proteins. When coupled with ion mobility (IM), it allows for the separation of ions not only by their mass-to-charge ratio but also by their size, shape, and charge (collisional cross-section), providing a window into the conformational subpopulations of proteins and their complexes. msvision.comatlasofscience.org

IM-MS is particularly well-suited for characterizing the early, transient, and heterogeneous oligomeric species that form on the pathway to amyloid fibril formation. msvision.comchemrxiv.org Studies using IM-MS on Tau peptide segments, such as the Ac-PHF6-NH2 fragment (which is part of the 298-312 sequence), have successfully identified and distinguished different oligomeric species, from dimers up to 21-mers. msvision.com This technique can reveal how factors like terminal capping groups or the presence of co-factors influence the aggregation propensity and the distribution of oligomer sizes. msvision.comchemrxiv.org

Furthermore, IM-MS can detect conformational changes upon ligand binding. For example, the interaction between Tau and an anti-aggregation compound, CLR01, was characterized using native MS and IM-MS. atlasofscience.org These experiments showed that the compound binds to the aggregation-prone microtubule-binding region and induces a more compact conformation in the protein, which may contribute to its inhibitory effect. atlasofscience.org More advanced techniques like cyclic ion mobility-mass spectrometry (cIM-MS) offer enhanced resolution to separate and analyze challenging isomeric phosphopeptides of Tau, providing critical insights into how specific post-translational modifications may influence conformation and pathology. researchgate.net

Post Translational Modifications Ptms and Their Influence on Tau Peptide 298 312 Pathophysiology

Phosphorylation of Tau Peptide (298-312) and Its Downstream Effects

Phosphorylation is the most extensively studied PTM of the Tau protein. frontiersin.orgnih.gov In a pathological state, Tau becomes abnormally hyperphosphorylated, which reduces its affinity for microtubules and leads to destabilization of the neuronal cytoskeleton. nih.govmdpi.com The balance between the activities of protein kinases and phosphatases determines the phosphorylation status of Tau. mdpi.comnih.gov

The Tau protein possesses 85 potential phosphorylation sites, with numerous sites identified within or flanking the microtubule-binding domain that contains the 298-312 peptide sequence. nih.govbiomedres.us

Tyrosine 310 (Y310): Located directly within the Tau (298-312) region, phosphorylation at Y310 has been shown to be carried out by the Abelson tyrosine kinase (c-Abl). nih.gov This modification is significant as it can influence both microtubule assembly and Tau aggregation. nih.gov

Serine 262 (S262): Situated proximal to the 298-312 region within the first microtubule-binding repeat, phosphorylation at S262 has a profound effect on Tau's interaction with microtubules. biomedres.usfrontiersin.org Phosphorylation at this single site can detach Tau from microtubules. biomedres.usnih.gov

Threonine 231 (T231) and Serine 235 (S235): These sites are located in the proline-rich region upstream of the peptide sequence. Phosphorylation at T231 and S235 is known to inhibit Tau's binding to microtubules. pharmaceutical-networking.comarxiv.org Phosphorylation at T231 is considered a critical event for pathology. nih.gov

Serine 214 (S214): Phosphorylation at S214, often by PKA, contributes to the detachment of Tau from microtubules. frontiersin.orgnih.gov

Table 1: Key Phosphorylation Sites Within or Proximal to Tau (298-312) and Their Characterized Functions

Phosphorylation SiteLocation Relative to (298-312)Primary Function/EffectSupporting References
Y310 WithinInfluences Tau-mediated microtubule assembly and aggregation. nih.gov
S262 ProximalStrongly reduces affinity for microtubules, causing detachment; may inhibit aggregation. biomedres.usfrontiersin.orgnih.govnih.gov
T231 ProximalReduces microtubule binding; phosphorylation required for pathology. pharmaceutical-networking.comarxiv.orgnih.gov
S235 ProximalInhibits microtubule binding. pharmaceutical-networking.comarxiv.org
S214 ProximalReduces affinity for microtubules, leading to detachment. frontiersin.orgnih.gov

The role of phosphorylation in Tau aggregation is complex, with some studies indicating it can be inhibitory. Research has shown that phosphorylation at specific sites that cause Tau to detach from microtubules, such as Ser262, can simultaneously protect the protein against aggregation into PHFs. nih.govyoutube.com This suggests that detachment and aggregation are not necessarily sequential events driven by the same phosphorylation patterns. nih.gov However, other studies propose that hyperphosphorylation, particularly at sites like Thr231, Ser396, and Ser422, promotes the self-aggregation of Tau into filaments. pharmaceutical-networking.com Phosphorylation at Y310 by c-Abl has also been noted to influence Tau aggregation. nih.gov Soluble, hyperphosphorylated Tau oligomers are increasingly considered to be the primary toxic species in tauopathies. nih.gov

The primary function of Tau is to bind to and stabilize microtubules. biomedres.usnih.gov This interaction is regulated by phosphorylation. mdpi.com The microtubule-binding domain of Tau is positively charged, facilitating its interaction with the negatively charged C-terminal end of tubulin. The addition of negatively charged phosphate (B84403) groups through phosphorylation neutralizes the positive charge on Tau, altering its conformation and thereby reducing its affinity for microtubules. mdpi.comnih.gov This leads to the dissociation of Tau from the microtubule lattice. mdpi.comnih.gov

Studies have demonstrated that phosphorylation at Ser262 is particularly effective at detaching Tau from microtubules. biomedres.usnih.gov Similarly, phosphorylation at Thr231 and Ser235 significantly inhibits Tau's binding capacity. pharmaceutical-networking.comarxiv.org This detachment disrupts microtubule stability and impairs essential neuronal processes like axonal transport. nih.govbiorxiv.org Interestingly, Tau that is unbound from microtubules may be a better substrate for certain kinases, suggesting that initial microtubule depolymerization could be a primary event that subsequently leads to Tau hyperphosphorylation. nih.gov

The level of Tau phosphorylation is tightly controlled by the opposing actions of protein kinases and protein phosphatases. nih.gov An imbalance in the activity of these enzymes can lead to the hyperphosphorylation seen in disease states. pharmaceutical-networking.com

Kinases: Tau kinases are broadly classified as proline-directed (like GSK-3β and cdk5) and non-proline-directed (like PKA and MARK). nih.gov

Glycogen synthase kinase-3β (GSK-3β) and Cyclin-dependent protein kinase 5 (cdk5) are considered major Tau kinases, capable of phosphorylating numerous sites. mdpi.compharmaceutical-networking.comfrontiersin.org

cAMP-dependent protein kinase (PKA) phosphorylates Tau at sites including Ser214 and Ser262. mdpi.comnih.gov

Abelson tyrosine kinase (c-Abl) is responsible for phosphorylating Y310, a residue within the 298-312 peptide. nih.gov

Phosphatases: Protein Phosphatase 2A (PP2A) is the primary Tau phosphatase in the human brain, accounting for over 70% of the total phosphatase activity. mdpi.comnih.govfrontiersin.org Its reduced activity is a potential factor contributing to increased Tau phosphorylation in AD. frontiersin.org Other phosphatases like PP1, PP2B (Calcineurin), and PP5 also contribute to dephosphorylating Tau. mdpi.com

Table 2: Key Kinases and Phosphatases Modulating Tau Phosphorylation

EnzymeTypeKey Tau Phosphorylation SitesSupporting References
GSK-3β KinaseThr231, among many others mdpi.compharmaceutical-networking.comnih.govfrontiersin.org
cdk5 KinaseThr231, among many others mdpi.compharmaceutical-networking.comnih.govfrontiersin.org
PKA KinaseSer214, Ser262 mdpi.comnih.govpharmaceutical-networking.com
c-Abl KinaseY310 nih.gov
PP2A PhosphataseMajor Tau phosphatase, dephosphorylates multiple sites including Ser202/Thr205, Thr231, Ser262 mdpi.comnih.govpharmaceutical-networking.comnih.govfrontiersin.org
PP2B (Calcineurin) PhosphataseDephosphorylates multiple sites mdpi.com

Acetylation of Tau Peptide (298-312) Region and Its Role in Aggregation and Function

Besides phosphorylation, acetylation of lysine (B10760008) (K) residues is another critical PTM that regulates Tau's function and pathology. pharmaceutical-networking.com This modification, which eliminates the positive charge of lysine side chains, can be mediated by acetyltransferases like p300/CBP. nih.govfrontiersin.org

Acetylation occurs at multiple lysine residues, many of which are located within the microtubule-binding domain, including sites proximal to and within the 298-312 region. frontiersin.orgnih.gov

Lysine 311 (K311): This residue is located within the PHF6 motif inside the 298-312 peptide sequence. Its modification is believed to influence both physiological and pathological interactions of Tau. nih.govscispace.com

Lysine 280 (K280) and Lysine 281 (K281): These sites are proximal to the 298-312 region and are of significant pathological interest. Acetylation at K280, in particular, is associated with pathological Tau transformation. nih.govfrontiersin.org It has been shown to impair Tau's ability to bind microtubules and to enhance its aggregation into fibrils. nih.govfrontiersin.org Acetylation at K280 is considered a key event that drives Tau aggregation and is rarely observed in healthy brain tissue. mdpi.comnih.govplos.org

The interplay between acetylation and phosphorylation is complex; for instance, hyperphosphorylation can promote acetylation, and acetylation at K280 can influence subsequent phosphorylation at other sites. mdpi.compharmaceutical-networking.com

Table 3: Key Lysine Acetylation Sites in the Tau MBD Region and Their Pathological Significance

Acetylation SiteLocation Relative to (298-312)Pathological SignificanceSupporting References
K311 WithinModification may influence both physiological and pathological interactions. nih.govscispace.com
K280 ProximalImpairs microtubule binding; promotes pathological aggregation; marks mature tau lesions. mdpi.comnih.govfrontiersin.orgnih.gov
K281 ProximalSite of acetylation with pathological significance. frontiersin.orgnih.gov
K274 ProximalSite of acetylation with pathological significance; increased in AD. frontiersin.orgnih.govmdpi.com

Studies on Acetylation-Induced Changes in Tau Peptide (298-312) Assembly

Acetylation, the addition of an acetyl group to a lysine residue, neutralizes its positive charge and has emerged as a significant PTM in regulating Tau aggregation. nih.gov Studies have identified several lysine residues within the microtubule-binding region as sites of acetylation, with research pointing to a complex, site-specific role in modulating Tau assembly. nih.govnih.gov

Research has shown that the impact of acetylation on Tau aggregation is highly dependent on the specific lysine residue modified and the Tau isoform. For instance, acetylation of lysine 298 (K298), located at the beginning of the Tau (298-312) peptide region, has been identified as a critical factor for the isoform-specific aggregation of Tau. nih.govresearchgate.net Studies have revealed that acetylation promotes the fibrillization of three-repeat (3R) Tau, while it significantly attenuates the aggregation of four-repeat (4R) Tau. nih.gov This suggests that acetylation at K298 may be a key event in determining the specific type of Tau pathology that develops in different tauopathies. nih.govresearchgate.net

Within the critical 306VQIVYK311 hexapeptide motif, lysine 311 (K311) is also a known site of acetylation. nih.govmdpi.com The neutralization of the positive charge on K311 by acetylation can influence the electrostatic interactions within the amyloid core, contributing to the inhibition of Tau aggregation. nih.gov Conversely, some studies using heparin-induced fibrillation have reported that acetylation can accelerate Tau aggregation, highlighting the complexity and context-dependent nature of this modification. mdpi.comresearchgate.net Molecular dynamics simulations have suggested that acetylation at K321, a residue in close proximity to the 298-312 region within the R3 domain, can impede the dimerization of R3 peptides by decreasing β-sheet content and disrupting key interactions like salt bridges and π–π stacking, thereby inhibiting the initial steps of aggregation. acs.org

Table 1: Research Findings on Acetylation of Lysine Residues in or near the Tau (298-312) Region

Lysine ResidueObserved Effect of AcetylationImpact on Tau AssemblyRelevant Tau Isoform/FragmentCitations
K298Identified as a hotspot for isoform-specific aggregation.Promotes aggregation.3R Tau nih.govresearchgate.net
K311Acetylation site identified within the VQIVYK motif.Can inhibit aggregation by influencing interactions within the amyloid core.Full-length Tau nih.govmdpi.com
K321Prevents phosphorylation at Ser-324 and impedes filament assembly.Inhibits aggregation/dimerization.Tau R3 Repeat acs.orgnih.gov

Exploration of Other Relevant PTMs (e.g., Ubiquitination, Methylation) Affecting Tau Peptide (298-312) Behavior

Beyond acetylation, other PTMs such as ubiquitination and methylation at lysine residues within the Tau (298-312) region also play crucial roles in the protein's fate, toggling it between degradation and aggregation. bmbreports.orgnih.gov

Methylation , the addition of a methyl group to lysine or arginine residues, is another key modification. In contrast to acetylation, lysine methylation does not neutralize the positive charge but increases the residue's hydrophobicity. It is considered a physiological PTM of Tau found in the normal human brain. nih.gov Research indicates that methylation generally has a protective role against pathological aggregation. nih.gov In vitro studies have shown that increasing the stoichiometry of methylation on Tau can significantly reduce its propensity to aggregate. nih.govnih.gov The pattern of methylation appears to change during aging and in the context of Alzheimer's disease, with a shift from predominantly dimethyl-lysine to monomethyl-lysine. nih.gov A competitive interplay exists between methylation, acetylation, and ubiquitination at the same lysine sites. nih.gov For instance, the preferential methylation of certain lysine residues could protect against aggregation-promoting acetylation. nih.gov While specific methylation sites have been mapped across the Tau protein, the direct impact on the 298-312 peptide is understood within the broader context of methylation's general inhibitory effect on Tau fibrillization. nih.gov

Table 2: Research Findings on Ubiquitination and Methylation of Tau in or near the (298-312) Region

ModificationRelevant Residue(s)Observed EffectImpact on Tau BehaviorCitations
UbiquitinationK311Identified as a major ubiquitination site in PHF-Tau from AD brains.May influence fibril structure; K63-linkage can enhance seeding and propagation. nih.govresearchgate.netnih.govnih.gov
MethylationGeneral Lysine ResiduesPhysiological modification that changes with age and disease.Generally protective; attenuates aggregation propensity. Competes with acetylation and ubiquitination. nih.govnih.gov

Molecular Interactions Involving Tau Peptide 298 312 Trifluoroacetate

Interaction of Tau Peptide (298-312) with Microtubules

The primary physiological function of the Tau protein is to bind to and stabilize microtubules, which are essential components of the neuronal cytoskeleton. pharmaceutical-networking.comnih.gov The region encompassing residues 298-312 is instrumental in this interaction.

The Tau peptide (298-312) region is recognized as a key motif for microtubule binding. Research has shown that this segment is involved in the interaction with tubulin, the fundamental protein subunit of microtubules. plos.org

Binding Site and Conformation : Nuclear Magnetic Resonance (NMR) studies have revealed that the inter-repeat region R2 (298-312) of Tau can form a hairpin-like structure centered around a PGGG motif upon binding to microtubules. researchgate.netresearchgate.netresearchgate.net This conformation is thought to act as a molecular "hook" that inserts into a pocket on the β-tubulin subunit. researchgate.netresearchgate.net There is evidence suggesting this binding occurs on the inner surface of the microtubule, potentially at the taxol-binding pocket, especially when the peptide is introduced to tubulin dimers before they polymerize into microtubules. plos.orgresearchgate.netresearchgate.net However, the exact binding site remains a subject of investigation, with other studies suggesting that under different experimental conditions, Tau binds to the outer surface of microtubules. nih.gov

Binding Affinity : The affinity of Tau-derived peptides for tubulin has been quantified. The binding affinity is crucial for the peptide's ability to influence microtubule stability. Studies on various Tau-derived peptides have determined their dissociation constants (Kd), providing insight into the strength of their interaction with tubulin. researchgate.net

PeptideSequenceDissociation Constant (Kd) [μM]
2N-TMRCGGGKKHVPGGGSVQIVYKPVDL-TMR1.5 ± 0.1
2C-TMRTMR-CGGGKKHVPGGGSVQIVYKPVDL1.8 ± 0.2
1N-TMRCGGGKDNIKHVPGGGS-TMR2.8 ± 0.2
1C-TMRTMR-CGGGKDNIKHVPGGGS3.5 ± 0.3

Data sourced from research on the binding affinity of TMR-labeled Tau-derived peptides to tubulin. researchgate.net The peptide 2N, derived from the 298-315 region, shows a strong binding affinity. researchgate.net

The binding of Tau and its constituent peptides to microtubules has direct functional consequences for the cytoskeleton.

Promotion of Assembly and Stabilization : In its normal state, Tau promotes the assembly of tubulin into microtubules and stabilizes the existing microtubule network. pharmaceutical-networking.comnih.gov It protects microtubules from depolymerization, which increases their growth rate and reduces the frequency of "catastrophes" (rapid shrinking). nih.gov The binding of peptides derived from the 298-312 region can mimic this effect, modulating microtubule properties and, in high concentrations, forming stable microtubule bundles. plos.org

Destabilization through Modification : The regulatory function of Tau is heavily dependent on post-translational modifications like phosphorylation and acetylation. pharmaceutical-networking.commdpi.com Hyperphosphorylation of Tau, a hallmark of Alzheimer's disease, can significantly reduce its binding affinity for microtubules. pharmaceutical-networking.com This loss of binding function prevents Tau from effectively stabilizing microtubules, leading to their disaggregation and the disruption of the neuronal cytoskeleton. mdpi.com Similarly, other modifications such as acetylation within the microtubule-binding domain can disrupt the Tau-microtubule interaction, impairing microtubule stability. mdpi.com

Protein-Protein Interactions Beyond Microtubules

The Tau peptide (298-312) region is also involved in a complex network of interactions with other proteins, which are critical for maintaining protein quality control (homeostasis) and are implicated in the pathology of neurodegenerative diseases. nih.gov

Molecular chaperones are essential for the proper folding and degradation of proteins, and they play a crucial role in managing Tau. nih.govbiorxiv.org

Hsp70 and Hsc70 : The heat shock proteins Hsp70 and Hsc70 are key chaperones that interact with Tau. nih.gov Hsp70 has a multifaceted role; it can stabilize Tau's binding to microtubules while also working with other proteins to promote the degradation of misfolded Tau. nih.gov Hsp70 chaperones are potent inhibitors of Tau aggregation. nih.gov Hsc70, which is more abundant in the neuronal cytosol, also binds to Tau and is involved in regulating its association with microtubules. nih.gov

Hsp90 and Co-chaperones : The Hsp90 chaperone system is also deeply involved in Tau homeostasis. pharmaceutical-networking.comusf.edu The interaction of Hsp90 with Tau is complex and can either protect against or promote Tau aggregation and degradation, depending on the specific co-chaperones involved. biorxiv.org Imbalances in Hsp90 co-chaperones like FKBP52 and Aha1 have been shown to promote the toxic accumulation of Tau in the aging brain. usf.edu

14-3-3 proteins are a family of highly conserved regulatory molecules that are abundant in the brain and interact with a multitude of binding partners, including Tau. frontiersin.orgfrontiersin.org

Phosphorylation-Dependent Binding : The interaction between Tau and 14-3-3 proteins is typically dependent on the phosphorylation of Tau. frontiersin.orgnih.gov The 14-3-3 proteins bind to specific phosphorylated serine or threonine residues on Tau. tue.nl Notably, the region around serine 324 (pS324), which is part of the broader 298-312 sequence, has been identified as a key binding site for 14-3-3 proteins. nih.govtue.nl

Functional Implications : This interaction has significant pathological implications. The binding of 14-3-3 proteins can stabilize the phosphorylated state of Tau, favoring further phosphorylation and promoting its aggregation into the neurofibrillary tangles found in Alzheimer's disease. tue.nlmdpi.com Indeed, 14-3-3 proteins are found as components of these pathological Tau aggregates. frontiersin.org The affinity of this interaction is in the low micromolar range, and structural studies suggest that a dimer of 14-3-3 binds to a single full-length Tau protein. nih.gov

Interacting ProteinKey Tau Binding Site/RegionFunctional Consequence of Interaction
TubulinRegion 298-312 (PGGG motif)Promotes microtubule assembly and stability. plos.orgnih.gov
Hsp70/Hsc70Microtubule-binding domainRegulates Tau folding, degradation, and microtubule association. nih.gov Inhibits aggregation. nih.gov
Hsp90General Tau interactionModulates Tau stability and degradation, role is co-chaperone dependent. biorxiv.org
14-3-3 ProteinsPhospho-Serine 324Stabilizes phosphorylated Tau, promotes aggregation. nih.govmdpi.com
Amyloid-β (Aβ)General co-aggregationAβ oligomers can induce/seed Tau aggregation. nih.gov
Alpha-Synuclein (B15492655) (α-syn)General co-aggregationSynergistic interaction promotes mutual aggregation and pathology. frontiersin.orgnih.gov

There is significant evidence of pathological cross-talk between Tau and other proteins that aggregate in neurodegenerative diseases, such as Amyloid-β (Aβ) and alpha-synuclein (α-syn). nih.gov

Interaction with Amyloid-β : Aβ, the main component of amyloid plaques in Alzheimer's disease, has a complex relationship with Tau. Aβ oligomers can act as "seeds," inducing the aggregation of Tau protein. nih.gov This suggests a direct link where the pathology of Aβ can trigger or accelerate Tau pathology. nih.gov This synergistic interaction is thought to significantly contribute to the neurotoxicity and cognitive decline seen in the disease. nih.gov

Interaction with Alpha-Synuclein : α-synuclein, the protein that forms Lewy bodies in Parkinson's disease and other synucleinopathies, also interacts with Tau. frontiersin.org Pathological forms of Tau and α-synuclein are often found to co-aggregate in the same inclusions in patients' brains. mdpi.com This interaction appears to be mutually reinforcing, with the aggregation of one protein promoting the aggregation of the other, leading to an acceleration of neurodegeneration. frontiersin.orgnih.gov Studies suggest that Aβ pathology can facilitate the interaction between mislocalized α-synuclein and Tau, further linking the three major proteins of neurodegeneration. mdpi.com

Interactions with Synaptic Proteins and Signaling Components (e.g., Fyn Kinase, NMDA Receptor Complexes)

Direct experimental evidence detailing the specific interactions of the Tau Peptide (298-312) with synaptic proteins such as Fyn Kinase and NMDA receptor complexes is not extensively documented in current scientific literature. The majority of research has centered on the full-length Tau protein or its larger domains.

The full-length Tau protein is known to be present in both the pre- and post-synaptic compartments of neurons. escholarship.orgnih.gov Its interactions with various synaptic proteins are crucial for synaptic function and are implicated in the progression of neurodegenerative diseases. nih.gov

Fyn Kinase: Fyn, a non-receptor tyrosine kinase, has a well-established interaction with the full-length Tau protein. nih.govnih.gov This interaction is primarily mediated through the proline-rich region of Tau, which contains PXXP motifs that bind to the SH3 domain of Fyn. nih.govyoutube.com Fyn can phosphorylate Tau, and this modification can, in turn, influence Tau's function and localization. nih.govkcl.ac.uk The Tau-Fyn interaction is critical for the localization of Fyn to the postsynaptic density, where it can phosphorylate NMDA receptor subunits. nih.govnih.gov This complex is thought to play a role in excitotoxicity. nih.govnih.gov While the Tau Peptide (298-312) is not located within the primary proline-rich, Fyn-binding region of Tau, the broader functional implications of the Tau-Fyn interaction provide important context for understanding Tau's role at the synapse.

NMDA Receptor Complexes: The full-length Tau protein interacts with the NMDA receptor complex, a key player in synaptic plasticity. nih.govnih.gov This interaction is often part of a larger complex that includes Fyn and the postsynaptic scaffolding protein PSD95. nih.govnih.gov Activation of NMDA receptors can lead to the phosphorylation of Tau, which in turn can modulate its interaction with the synaptic complex. nih.gov This suggests a feedback mechanism where Tau can influence NMDA receptor signaling, and vice-versa. nih.gov The absence of Tau has been shown to impair the function of extrasynaptic NMDA receptors. nih.gov Again, it is important to note that this research pertains to the full-length Tau protein, and the specific contribution of the 298-312 region to these interactions has not been elucidated.

Table 1: Key Synaptic Interactors of the Full-Length Tau Protein

Interacting ProteinFunctionRegion of Tau Interaction (if known)
Fyn Kinase Tyrosine kinase involved in synaptic signaling and plasticity.Proline-rich region (via PXXP motifs)
NMDA Receptor Ionotropic glutamate (B1630785) receptor critical for synaptic plasticity.Interaction with the full-length protein is established; specific domains are under investigation.
PSD95 Postsynaptic scaffolding protein.Interaction with the full-length protein is established, often in a complex with Fyn and NMDA receptors.

Metal Ion Coordination and Its Biological Relevance to Tau Peptide (298-312) Function

The dysregulation of metal ion homeostasis is a known factor in a number of neurodegenerative diseases. The Tau protein has several sites that can coordinate with metal ions, and these interactions can influence its structure and aggregation properties.

Research has identified a high-affinity zinc (Zn²⁺) binding site within the repeat region of Tau, specifically encompassing the R2R3 domains. researchgate.net A molecular modeling study utilized a Tau peptide (298-331) to investigate this interaction. researchgate.netscispace.com This peptide fragment includes the 298-312 sequence. The study revealed that this region is one of three distinct zinc-binding sites on the Tau protein, with the others located in the N-terminal and C-terminal parts. researchgate.net The binding of zinc to the Tau (298-331) peptide was shown to induce a more condensed conformation. researchgate.net

The R2 repeat of Tau, which includes the initial portion of the 298-312 sequence, has been shown to bind Group IIB metal cations, including Zn(II), Cadmium (Cd(II)), and Mercury (Hg(II)). nih.gov The coordination of these metal ions can induce a conformational change in this Tau fragment, shifting it from a random coil to a more ordered structure, and can promote its aggregation. nih.gov

The biological relevance of these metal ion interactions with the Tau (298-312) region is linked to the potential for these metals to promote Tau aggregation, a key pathological hallmark of tauopathies. nih.govresearchgate.net The conformational changes induced by metal binding could be a critical step in the formation of neurofibrillary tangles. nih.gov Furthermore, the interaction of metal ions with Tau can lead to increased oxidative stress, another factor implicated in neurodegeneration. nih.gov

Table 2: Metal Ion Interactions with the Tau (298-312) Region and its Surrounding Domains

Metal IonInteracting Tau RegionObserved EffectPotential Biological Relevance
Zinc (Zn²⁺) Tau peptide (298-331)Induces a more condensed conformation. researchgate.netPromotion of Tau aggregation. researchgate.net
Zinc (Zn²⁺) R2 Repeat of TauBinds to the peptide. nih.govMay contribute to neurofibrillary tangle formation. nih.gov
Cadmium (Cd²⁺) R2 Repeat of TauBinds to the peptide and induces conformational changes. nih.govPotential role in the pathogenesis of neurofibrillary tangles. nih.gov
Mercury (Hg²⁺) R2 Repeat of TauBinds to the peptide and induces conformational changes. nih.govPotential role in the pathogenesis of neurofibrillary tangles. nih.gov

In Vitro and Cellular Research Models for Studying Tau Peptide 298 312 Pathophysiology

Recombinant Production and Biochemical Characterization of Tau Peptide (298-312) Trifluoroacetate (B77799)

The study of specific tau fragments necessitates their production in a pure, well-characterized form. While full-length tau and larger fragments are typically produced in bacterial expression systems, smaller peptides like Tau (298-312) are often generated via solid-phase chemical synthesis. The trifluoroacetate salt is a common byproduct of this process, resulting from the use of trifluoroacetic acid during the final cleavage and purification steps, particularly with reverse-phase high-performance liquid chromatography (HPLC).

Research has focused on a slightly larger, proteolytically stable core fragment of paired helical filaments (PHFs) known as dGAE, which encompasses residues 297-391. nih.govfrontiersin.org This fragment, which includes the 298-312 sequence, is often expressed recombinantly in Escherichia coli. elifesciences.orgresearchgate.net Studies of this and related fragments provide significant insight into the biochemical properties of the 298-312 region.

Biochemical characterization has revealed that the inter-repeat region containing residues 298-312 is critical for tau's interaction with microtubules. Nuclear Magnetic Resonance (NMR) studies have shown that upon binding to microtubules, this peptide sequence adopts a distinct hairpin-like conformation centered around a conserved PGGG motif. d-nb.inforesearchgate.net This structure is vital for the proper stabilization of the microtubule lattice. In pathological contexts, this region is also involved in the formation of β-sheet structures, which are the foundation of tau aggregates. pharmaceutical-networking.com The hexapeptide 306VQIVYK311, which lies partially within the 298-312 sequence, is a well-established "hotspot" for initiating tau aggregation. nih.govplos.org

PropertyDescriptionPrimary Research Method
ProductionTypically produced via solid-phase peptide synthesis for shorter fragments or recombinant expression in E. coli for larger encompassing fragments (e.g., Tau 297-391).Solid-Phase Synthesis, Recombinant Protein Expression
Structure (Physiological)Forms a hairpin conformation upon binding to microtubules, crucial for stabilizing the microtubule structure.Nuclear Magnetic Resonance (NMR) Spectroscopy
Structure (Pathological)Contributes to the formation of β-sheet structures, a key feature of tau aggregates and paired helical filaments (PHFs).X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM)
Aggregation PropensityContains part of the 306VQIVYK311 hexapeptide motif, a critical sequence for initiating tau fibrillization.Thioflavin T (ThT) Fluorescence Assays
CounterionTrifluoroacetate is often present as a counterion resulting from HPLC purification during chemical synthesis.Mass Spectrometry, HPLC

Cell-Based Assays Utilizing Tau Peptide (298-312) or Related Constructs

Cellular models provide a crucial link between biochemical findings and the complex environment of a living system, allowing for the investigation of mechanisms like cellular uptake, seeding, and toxicity.

A variety of neuronal cell lines and primary cultures are used to model the effects of tau pathology. mdpi.com Human neuroblastoma SH-SY5Y cells, rat pheochromocytoma PC12 cells, and primary cortical neurons are common models. nih.govfrontiersin.org In these systems, tau pathology can be induced by overexpressing full-length mutant tau or by introducing exogenous tau "seeds" in the form of pre-formed fibrils (PFFs).

Studies have utilized the larger dGAE fragment (297-391) to explore the consequences of tau internalization in differentiated SH-SY5Y cells. nih.gov Research showed that both soluble oligomeric and fibrillar forms of this fragment are taken up by the cells and accumulate in acidic compartments, subsequently influencing the endogenous tau protein. nih.gov While direct studies using the isolated 298-312 peptide are less common, research on the closely related 306VQIVYK311 hexapeptide demonstrated that when made cell-permeable, it can induce aggregation and neurotoxicity in primary neuronal cultures, highlighting the potent effect of small, aggregation-prone tau fragments. nih.gov More advanced models using human-induced pluripotent stem cells (iPSCs) differentiated into neurons, sometimes in co-culture with astrocytes, offer a more physiologically relevant system to study the cell-autonomous and non-autonomous effects of tau aggregation. vu.nl

Cell ModelTypical Application in Tau ResearchKey Features
SH-SY5Y (Human Neuroblastoma)Studying uptake, localization, and seeding effects of exogenous tau fragments like dGAE (297-391).Can be differentiated into a neuronal phenotype; human origin.
PC12 (Rat Pheochromocytoma)General model for neurodegenerative processes, including tau hyperphosphorylation and toxicity.Differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF).
Primary Cortical NeuronsInvestigating neurotoxicity and synaptic dysfunction caused by tau aggregates.Represents a more authentic neuronal environment compared to cell lines.
iPSC-derived NeuronsModeling patient-specific aspects of tauopathy and studying neuron-glia interactions.Human origin; can carry disease-specific mutations; allows for co-culture models.

To quantify the ability of different tau species to induce aggregation, specialized biosensor cell lines have been developed. elsevierpure.comspringernature.com These cells, often derived from HEK293 cells, are engineered to express a fragment of the tau protein (commonly the repeat domain, which includes the 298-312 sequence) fused to two different fluorescent proteins, such as Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP). d-nb.info

In the absence of pathological tau, the biosensor protein remains in a monomeric state, and no fluorescence resonance energy transfer (FRET) occurs between CFP and YFP. However, when these cells are exposed to a tau "seed"—such as an aggregate of Tau Peptide (298-312)—it can enter the cell and act as a template, causing the endogenous biosensor proteins to misfold and aggregate. This brings the CFP and YFP molecules into close proximity, resulting in a measurable FRET signal. elifesciences.org The intensity of the FRET signal is proportional to the seeding activity of the introduced tau species. This system is highly sensitive and can detect seeding activity from recombinant protein preparations and brain homogenates. elsevierpure.comd-nb.info This makes it an ideal platform to assess the intrinsic seeding potential of the Tau Peptide (298-312) and to screen for inhibitors that block this process. researchgate.net

ComponentFunctionExample
Host Cell LineProvides the cellular environment for the assay.HEK293 cells
Biosensor ConstructDetects and reports the seeding event.Tau Repeat Domain (RD) fused to CFP and YFP
Detection MethodQuantifies the level of induced aggregation.Fluorescence Resonance Energy Transfer (FRET), measured by flow cytometry or microscopy.
Test SampleThe species whose seeding activity is being measured.Aggregates of Tau Peptide (298-312), brain lysate, cerebrospinal fluid.

Mechanistic Insights from In Vivo Animal Models Focusing on Tau Peptide (298-312) Related Pathology

While in vitro and cell-based models are powerful, in vivo animal models are essential for understanding how tau pathology develops within a complex, living organism and leads to behavioral deficits. nih.gov To date, there are no animal models that focus exclusively on the pathological effects of the isolated Tau Peptide (298-312). Instead, research relies on transgenic mouse models that express full-length human tau, often with mutations linked to frontotemporal dementia (FTDP-17), such as P301L or P301S. nih.gov

These models provide critical mechanistic insights into the role of the 298-312 region within the context of the entire protein. For instance, the P301L mutation, located just outside the 298-312 sequence, significantly alters the conformation of this region, promoting its aggregation and leading to the formation of neurofibrillary tangles, neuronal loss, and cognitive impairments in mice. nih.gov Another approach involves injecting PFFs of full-length tau or brain extracts from tauopathy patients into the brains of wild-type or transgenic mice, which induces the templated misfolding and spread of endogenous tau throughout the brain. mdpi.com

These models have been instrumental in demonstrating that the aggregation of tau, a process critically involving the 298-312 region, is sufficient to drive neurodegeneration. They allow researchers to study the temporal and spatial progression of tau pathology, its impact on neuronal function, and the efficacy of potential therapeutic agents that might target the aggregation or propagation of tau species containing this critical peptide sequence.

Model TypeExamplePathology MechanismRelevance to Tau Peptide (298-312)
Transgenic OverexpressionP301S or P301L mutant human tau miceOverexpression of aggregation-prone full-length tau leads to spontaneous NFT formation and neurodegeneration.Provides insight into the role of the 298-312 sequence in aggregation and toxicity within the context of the full protein.
Seeding/PropagationIntracerebral injection of tau PFFs or brain homogenateExogenous tau seeds recruit and template the misfolding of endogenous tau, leading to spreading pathology.Models the prion-like propagation of tau pathology, a process dependent on aggregation-prone domains like the 298-312 region.

Emerging Research Avenues and Future Directions for Tau Peptide 298 312 Investigation

Development of Novel Methodologies for High-Resolution Structural and Kinetic Analysis of Tau Peptide (298-312) Aggregation

Advancements in analytical techniques are providing unprecedented insights into the aggregation process of tau, with a focus on the core region that includes the 298-312 sequence. High-resolution methods are crucial for deciphering the earliest stages of oligomerization and fibril formation, which are believed to be the most toxic species.

Cryo-Electron Microscopy (Cryo-EM): This powerful technique has been instrumental in revealing the atomic-resolution structures of tau filaments extracted directly from the brains of individuals with different tauopathies. mdpi.combiorxiv.org These studies show that the core of these filaments, which dictates the unique folds or "strains" characteristic of each disease, invariably includes sequences from the R2 and R3 repeats, encompassing the 298-312 peptide. biorxiv.orgmdpi.com Cryo-EM allows researchers to visualize how this peptide segment contributes to the distinct polymorphic structures seen in Alzheimer's disease (AD), corticobasal degeneration (CBD), and other tauopathies. mdpi.combiorxiv.org

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR is a key tool for studying the structure and dynamics of amyloid fibrils in a non-crystalline state. It has been used to analyze the hairpin conformation that tau peptides, including the R2-interrepeat (298-312), form upon binding to microtubules. nih.govresearchgate.net This provides critical information on the conformational changes that precede aggregation.

Single-Molecule Localization Microscopy (SMLM): Techniques like dSTORM (direct stochastic optical reconstruction microscopy) allow for the super-resolution imaging of tau aggregates in the early stages of seeded aggregation within cells. researchgate.net These methods can quantitatively track the formation and self-replication of small tau assemblies, providing kinetic data on how fragments containing the 298-312 sequence initiate the aggregation cascade. researchgate.net

These advanced methodologies are moving the field beyond static pictures of late-stage fibrils, enabling a dynamic and high-resolution view of the entire aggregation pathway initiated by peptides like Tau (298-312).

Elucidating the Precise Role of Tau Peptide (298-312) Conformational Strains in Tauopathy Progression

A wealth of evidence now indicates that misfolded tau can exist as distinct conformational "strains," which may explain the clinical and pathological diversity among tauopathies. mdpi.comnih.gov The Tau Peptide (298-312) is at the heart of this structural polymorphism.

The core of tau filaments in diseases like AD, Pick's disease, and CBD is composed of the microtubule-binding repeats. biorxiv.org Cryo-EM studies have revealed that while the same regions of the tau protein are involved, they fold into dramatically different three-dimensional structures in each disease. mdpi.combiorxiv.org This molecular-level polymorphism, where identical tau isoforms adopt different folds, is a defining feature of tauopathies. biorxiv.org

The (298-312) sequence, containing the critical ³⁰⁶VQIVYK³¹¹ motif, acts as a nucleation site and its conformation within the growing fibril influences the final structure. acs.org It is hypothesized that factors such as post-translational modifications (PTMs) within or near this region, or the presence of non-covalent cofactors, can influence which conformational strain is formed and propagated. biorxiv.orgmayoclinic.org Understanding how the (298-312) peptide contributes to these specific strains is a key goal, as it could lead to strain-specific diagnostic tools and therapies.

Mechanistic Studies of Modulators and Inhibitors of Tau Peptide (298-312) Aggregation and Interaction

Given the central role of the (298-312) sequence in nucleating aggregation, it represents a prime target for therapeutic intervention. d-nb.info Research into inhibitors focuses on preventing the initial misfolding and oligomerization of this peptide segment.

Inhibitors of tau aggregation are broadly classified as covalent and non-covalent. nih.govresearchgate.net Covalent inhibitors act by forming permanent bonds with residues in the tau protein, often targeting cysteine residues near the hexapeptide motifs to sterically hinder the aggregation process. nih.gov Non-covalent inhibitors, a more diverse group, can act through several mechanisms, such as stabilizing soluble monomers, blocking the formation of beta-sheet structures, or diverting the aggregation pathway to form non-toxic, off-pathway oligomers. nih.govnih.govnih.gov Many of these compounds are specifically designed to interact with the hydrophobic VQIVYK motif within the 298-312 region. nih.gov

A variety of compounds are being developed to specifically block the aggregation initiated by the Tau (298-312) region.

Peptidic Inhibitors: These are often "peptide mimics" designed based on the aggregation-prone sequences themselves. For example, macrocyclic β-sheet peptides have been engineered to cap the growing ends of fibrils containing the VQIVYK sequence, thereby blocking further elongation. acs.org Another promising approach is the development of retro-inverso peptides, which are made of D-amino acids in reverse sequence. nih.gov One such peptide, RI-AG03, was designed based on the ³⁰⁶VQIVYK³¹¹ hotspot and effectively suppresses the aggregation of multiple tau species. nih.gov

Small Molecule Inhibitors: A wide range of small molecules have been identified through high-throughput screening and drug repurposing efforts. nih.gov Many of these molecules target the hexapeptide motifs. Polyphenols like epigallocatechin-3-gallate (EGCG) and curcumin (B1669340) have been shown to divert aggregation to off-pathway, non-toxic structures. nih.gov Other classes of inhibitors include phenothiazines (e.g., methylene (B1212753) blue), anthraquinones, and rhodanines, which can prevent fibrillization and, in some cases, disaggregate pre-formed fibrils. nih.govacs.org

Interactive Table: Examples of Tau Aggregation Inhibitors Targeting the (298-312) Region Click on the headers to sort the table.

Inhibitor ClassExample CompoundProposed Mechanism of Action
Polyphenol Epigallocatechin-3-gallate (EGCG)Binds to multiple sites, diverting aggregation to non-toxic, off-pathway oligomers. nih.gov
Polyphenol CurcuminInhibits the formation of oligomers. nih.gov
Phenothiazine Methylene Blue (LMTM)Blocks tau-tau aggregation, though the precise mechanism is complex and may involve oligomer stabilization. nih.govacs.org
Peptidic Retro-Inverso Peptides (e.g., RI-AG03)Designed based on the VQIVYK hotspot to block fibril elongation. nih.gov
Peptidic Macrocyclic β-sheet PeptidesCap the growing ends of amyloid fibrils containing the VQIVYK sequence. acs.org
Molecular Tweezer CLR01Binds to lysine (B10760008) residues, disrupting hydrophobic and electrostatic interactions necessary for aggregation. nih.gov
Naphthoquinone-Dopamine Conjugate NQDAInhibits aggregation and disassembles pre-formed fibrils of the hexapeptide motifs. nih.gov

Strategies Targeting Specific Post-Translational Modifications

Post-translational modifications (PTMs) play a critical role in regulating tau's structure and propensity to aggregate. nih.govrjraap.comjdigitaldiagnostics.com Research suggests that modifications within and around the 298-312 sequence can either promote or inhibit aggregation, opening up new therapeutic avenues.

Phosphorylation: While hyperphosphorylation is a hallmark of tauopathies, its effect on aggregation is complex. Phosphorylation within the MTBR can inhibit aggregation kinetics in vitro. nih.gov However, it also reduces microtubule binding, increasing the pool of soluble tau available for aggregation. nih.gov

Acetylation: Acetylation of specific lysine residues within the MTBR is increasingly recognized as a key event. Acetylation at Lys280 (near the VQIINK motif) promotes fibrillization. meddocsonline.org Conversely, acetylation within the KXGS motifs, such as at Lys321 (downstream of the 298-312 peptide), can inhibit tau aggregation. nih.gov A competitive relationship exists where acetylation of certain lysines can prevent the phosphorylation of nearby serine residues, creating a complex regulatory "switch." nih.gov For instance, acetylation of Lys-321 prevents the phosphorylation of Ser-324, a modification that impairs tau's function. nih.gov

These findings suggest that therapeutic strategies aimed at modulating the enzymes that control PTMs—such as kinase inhibitors or histone deacetylase (HDAC) inhibitors—could be effective in preventing the pathological transformation of tau. acs.orgmeddocsonline.org

Understanding the Prion-like Characteristics and Intercellular Spread of Tau Peptide (298-312) Related Pathological Structures

One of the most significant discoveries in the field is that tau pathology spreads through the brain in a "prion-like" manner. nih.govnih.govucl.ac.uk Pathological tau aggregates, acting as "seeds," can be released from one neuron and taken up by another, where they template the misfolding of the recipient cell's healthy tau protein. embopress.orgnih.gov

The Tau Peptide (298-312) is fundamental to this process. As the core component of the amyloid-like fibrils, this sequence is present in the pathological seeds that propagate from cell to cell. d-nb.infobiorxiv.org Studies using cellular biosensor models have shown that fibrils can be internalized by cells and seed the aggregation of endogenous tau. embopress.org The minimal unit required for this propagation has been suggested to be a tau trimer. nih.gov

The prion-like spreading mechanism helps explain the stereotypical progression of tau pathology through anatomically connected brain regions observed in AD patients. nih.gov Understanding the precise mechanisms of secretion, uptake, and templated misfolding involving the (298-312) core is a major focus of current research. Strategies to block this cell-to-cell transmission, for example, with therapeutic antibodies that capture extracellular tau seeds, are being actively pursued. nih.gov

Novel Applications of Tau Peptide (298-312) in Biomolecular Engineering and Nanomaterials

Beyond its role in pathology, the unique properties of the Tau Peptide (298-312) are being harnessed for innovative applications in nanotechnology and biomolecular engineering. nih.govresearchgate.netresearchgate.net Its ability to bind to the interior of microtubules offers a novel way to construct sophisticated nanomaterials.

Researchers have designed peptides based on the R2-interrepeat (298-312) of tau, which forms a hairpin structure upon binding to microtubules. nih.govresearchgate.net One such peptide, designated "2N," has been shown to bind to the taxol binding pocket on the inner surface of β-tubulin. nih.govresearchgate.net This discovery has been exploited to encapsulate cargo inside microtubules.

By conjugating peptide 2N to gold nanoparticles (AuNPs), scientists have successfully guided these nanoparticles to the interior of microtubules during their polymerization. nih.govresearchgate.net This creates a microtubule-based nanocarrier or nanodevice. This methodology opens up possibilities for:

Creating highly organized, templated nanowires.

Developing nanocarriers for targeted drug delivery.

Constructing molecular motors and devices that utilize the microtubule network.

This research transforms a peptide sequence associated with disease into a tool for advanced materials science, demonstrating the versatile potential of tau-derived peptides. researchgate.netresearchgate.net Other nanotechnology applications include the development of nanoparticles designed to specifically recognize and bind to pathological tau aggregates for diagnostic or therapeutic purposes. nih.govnih.gov

Q & A

Q. How does the trifluoroacetate (TFA) counterion influence the handling and solubility of Tau Peptide (298-312) in experimental setups?

The TFA counterion, a residual from peptide synthesis, acidifies solutions and reduces solubility in neutral buffers. To optimize dissolution, first confirm the peptide’s salt form via the certificate of analysis (COA) . For basic peptides, adjust pH with volatile bases (e.g., NH₄OH) to neutralize TFA’s acidity. Pre-solubilize in organic solvents like DMSO (10–20%) before diluting into aqueous buffers . Quantify peptide content via amino acid analysis to account for TFA mass contributions .

Q. What methods are recommended for determining TFA content in Tau Peptide (298-312) preparations?

Use ion chromatography or elemental analysis (e.g., fluorine quantification) to measure residual TFA. Protocols in pharmacopeial guidelines (e.g., USP 〈503.1〉) involve derivatizing TFA for spectrophotometric detection . For academic labs, anion-exchange resins coupled with conductivity detectors offer a cost-effective alternative. Report TFA content as a percentage of total mass to ensure accurate molarity calculations .

Q. How should researchers design experiments to assess the secondary structure of Tau Peptide (298-312) in aqueous buffers?

Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) is standard. Prepare peptide solutions (10–50 µM) in low-ionic-strength buffers (e.g., 10 mM phosphate, pH 7.4) to minimize interference. Account for TFA-induced pH shifts by verifying buffer pH post-solubilization. Compare CD spectra to reference datasets (e.g., α-helix: minima at 208/222 nm; β-sheet: minima at 217 nm) .

Advanced Research Questions

Q. What strategies mitigate TFA-induced artifacts in cell-based assays using Tau Peptide (298-312)?

TFA at >0.1% (w/w) can inhibit cell viability or confound pH-sensitive readouts. Replace TFA with acetate via anion-exchange chromatography (e.g., Amberlite IRA-400 resin). Monitor exchange efficiency via fluorine content reduction (target: <2% residual TFA) . Validate bioactivity post-exchange using dose-response assays (e.g., SPR or cellular uptake studies) to confirm retained functionality .

Q. How can batch-to-batch variability in TFA content impact reproducibility in neurotoxicity studies?

TFA variability alters effective peptide concentrations and solution acidity. For sensitive assays (e.g., neuronal cytotoxicity), request batch-specific COAs with peptide content quantified via HPLC-MS. Pre-normalize peptide stocks using amino acid analysis data. Include internal controls (e.g., TFA-spiked buffers) to isolate its effects from peptide-specific responses .

Q. What advanced techniques characterize TFA’s role in modulating Tau Peptide (298-312) aggregation kinetics?

Use time-resolved fluorescence (Thioflavin T assays) or TEM to monitor fibril formation. Compare aggregation rates of TFA-bound vs. acetate-exchanged peptides in physiomimetic buffers (e.g., 100 mM NaCl, pH 7.4). TFA may delay aggregation by stabilizing soluble oligomers via charge repulsion . Pair with molecular dynamics simulations to model counterion-peptide interactions .

Q. How does TFA removal via lyophilization-free protocols affect peptide stability and storage?

Alternative isolation methods (e.g., spray drying or crystallization) reduce TFA but require stability testing. Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via RP-HPLC for oxidation/deamidation. Lyophilized TFA salts typically exhibit longer shelf lives, but acetate forms may require desiccated storage to prevent hygroscopic degradation .

Methodological Notes

  • Counterion Exchange : Validate post-exchange peptide integrity using MALDI-TOF and CD spectroscopy .
  • Structural Studies : Include buffer-only baselines in CD experiments to subtract solvent contributions .
  • Batch Consistency : Pre-screen multiple lots via HPLC-MS and peptide content analysis for longitudinal studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.